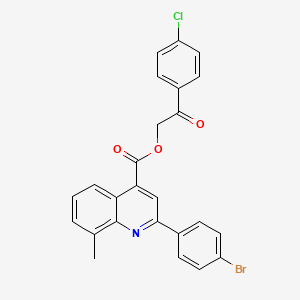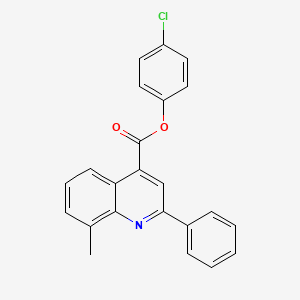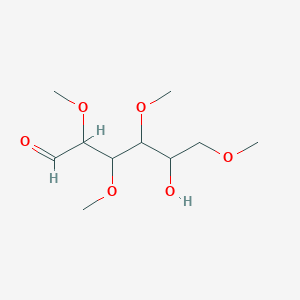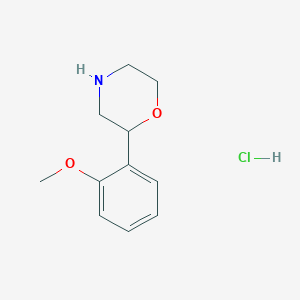![molecular formula C18H24N4O4S B12046719 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one typically involves multiple steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The tert-butyl, methylsulfanyl, and trimethoxyphenyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often requiring specific catalysts and solvents.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: For small-scale production, batch reactors are used.
Continuous Flow Processing: For large-scale production, continuous flow reactors ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group.
Reduction: Reduction reactions may target the triazine ring or the imine linkage.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and triazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or reduced triazine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: Potential use as a herbicide or pesticide.
Polymer Science: Applications in the synthesis of specialty polymers.
類似化合物との比較
Similar Compounds
6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one: Lacks the trimethoxyphenyl group.
4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one: Lacks the tert-butyl and methylsulfanyl groups.
Uniqueness
The unique combination of substituents in 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.
特性
分子式 |
C18H24N4O4S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
6-tert-butyl-3-methylsulfanyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H24N4O4S/c1-18(2,3)15-16(23)22(17(27-7)21-20-15)19-10-11-8-12(24-4)14(26-6)13(9-11)25-5/h8-10H,1-7H3/b19-10+ |
InChIキー |
UCZWKYKQYGYKSF-VXLYETTFSA-N |
異性体SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)SC |
正規SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC(=C(C(=C2)OC)OC)OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)


![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)



